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For Immediate Release

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive guide to understanding the dose-limiting toxicities (DLTS)
of Apitolisib (GDC-0980) as identified in Phase | clinical trials. This resource offers detailed
information on the observed toxicities, experimental protocols for their assessment, and
frequently asked questions to support ongoing and future research.

Understanding the Data: Dose-Limiting Toxicities In
Detail

The first-in-human Phase | trial of Apitolisib (NCT00854152) was an open-label, multicenter
study that utilized a modified 3+3 dose-escalation design to determine the maximum tolerated
dose (MTD) and the recommended Phase Il dose (RP2D) of this dual PI3K/mTOR inhibitor.[1]
[2] The trial enrolled patients with advanced solid tumors and explored various dosing
schedules.[1][3]

The primary DLTs observed during the trial were hyperglycemia and maculopapular rash.[1][3]

Summary of Dose-Limiting Toxicities
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Number of Patients with Dose-Limiting Toxicity
Dose Level (Schedule)
DLTs (Grade)
Fasting Hyperglycemia (Grade
40 mg (21/28 day) 1 9 rypergly (
4)
Maculopapular Rash (Grade 3)
70 mg (21/28 day) 2 and Fasting Hyperglycemia

(Grade 3)

Data sourced from Dolly S, et al. Clin Cancer Res. 2016.[1]

The MTD was established at 50 mg once daily on the 21/28-day schedule. The RP2D was
determined to be 40 mg once daily on a continuous 28/28-day schedule.[1]

Adverse Events at the Recommended Phase Il Dose

At the RP2D of 40 mg once daily (28/28 schedule), the most common treatment-related
adverse events of Grade 3 or higher were:

Adverse Event Percentage of Patients (=2G3)
Hyperglycemia 18%

Rash 14%

Liver Dysfunction 12%

Diarrhea 10%

Pneumonitis 8%

Mucosal Inflammation 6%

Fatigue 4%

Data sourced from Dolly S, et al. Clin Cancer Res. 2016.[1][3]

Experimental Protocols
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Dose Escalation and DLT Determination

The Phase | trial employed a standard 3+3 dose-escalation design. This involved treating a
cohort of three patients at a specific dose level. The observation period for DLTs was the first
cycle of treatment. The protocol for dose escalation was as follows:

 |If O of 3 patients experienced a DLT: The next cohort of three patients was enrolled at the
next higher dose level.

 If 1 of 3 patients experienced a DLT: An additional three patients were enrolled at the same
dose level.

o If 1 of these 6 patients experienced a DLT, dose escalation proceeded.

o If 22 of these 6 patients experienced a DLT, the MTD was considered exceeded, and the
dose level below was declared the MTD.

e |If =2 of 3 patients experienced a DLT: The MTD was considered exceeded, and the dose
level below was declared the MTD.

A DLT was generally defined as a Grade 4 hematologic toxicity or a Grade 3 or 4 non-
hematologic toxicity that was considered related to the study drug and occurred within the first

cycle.

Monitoring and Grading of Adverse Events

Adverse events were graded according to the National Cancer Institute's Common Terminology
Criteria for Adverse Events version 4.0 (CTCAE v4.0).

Hyperglycemia Monitoring and Grading:
e Monitoring: Fasting blood glucose levels were monitored regularly throughout the trial.
e Grading (based on CTCAE v4.0):

o Grade 1: Asymptomatic, laboratory values only.

o Grade 2: Moderate, symptomatic, or limiting instrumental activities of daily living (ADL).
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o Grade 3: Severe or medically significant but not immediately life-threatening;
hospitalization indicated.

o Grade 4: Life-threatening consequences; urgent intervention indicated.
Maculopapular Rash Monitoring and Grading:

e Monitoring: Dermatological assessments were performed at baseline and throughout the
study.

e Grading (based on CTCAE v4.0 for Maculopapular Rash):

o Grade 1: Macules/papules covering <10% of body surface area (BSA) with or without
symptoms.

o Grade 2: Macules/papules covering 10-30% of BSA with or without symptoms; limiting
instrumental ADL.

o Grade 3: Macules/papules covering >30% of BSA with moderate to severe symptoms;
limiting self-care ADL.

o Grade 4: Not applicable.

Visualizing the Mechanism and Workflow

To better understand the context of Apitolisib's action and the clinical trial process, the
following diagrams are provided.
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Caption: PI3BK/mTOR Signaling Pathway and the inhibitory action of Apitolisib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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